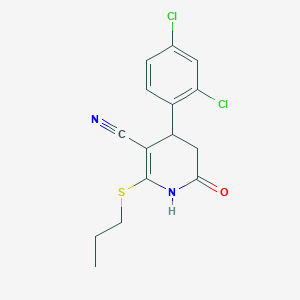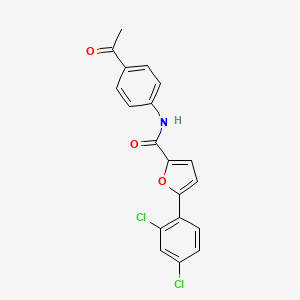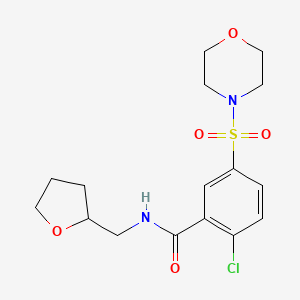![molecular formula C19H22FN3O B5203124 N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5203124.png)
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine, also known as FP-3, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. The purpose of
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been studied for its potential in various scientific research applications, including drug addiction, Parkinson's disease, and schizophrenia. N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a potential treatment for drug addiction. In Parkinson's disease, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve motor function in animal models, suggesting that it may be a potential treatment for this disorder. In schizophrenia, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to improve cognitive function in animal models, suggesting that it may be a potential treatment for cognitive deficits associated with this disorder.
Mécanisme D'action
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine is a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at D3 receptors. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and motor function. By blocking the activity of dopamine at D3 receptors, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine can modulate these functions.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. In animal models, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. In addition, N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been shown to modulate the release of dopamine in the brain, suggesting that it may have potential in the treatment of dopamine-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target D3 receptors. This can be useful in studying the role of D3 receptors in various functions. One limitation of using N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine in lab experiments is that it may have off-target effects, which means it may affect other receptors or functions in addition to D3 receptors.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. One direction is to further explore its potential in the treatment of drug addiction, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential in other dopamine-related disorders, such as depression and anxiety. Additionally, future research could focus on developing more selective and potent D3 receptor antagonists, which could have even greater potential in scientific research and clinical applications.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine involves several steps, including the reaction of 4-fluoroaniline with 2-pyridinecarboxaldehyde to form 4-fluoro-N-(2-pyridyl)aniline. This intermediate is then reacted with 3-(piperidin-1-yl)propanoic acid to form N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine. The synthesis of N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-15-6-8-17(9-7-15)22-18-5-3-13-23(14-18)19(24)11-10-16-4-1-2-12-21-16/h1-2,4,6-9,12,18,22H,3,5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWKMJIPWMROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
